

Spectroscopic Profile of 4,4'-Ethylenedianiline: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Ethylenedianiline

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4,4'-Ethylenedianiline** (CAS No. 621-95-4). The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The following sections and tables summarize the essential spectroscopic data for **4,4'-Ethylenedianiline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **4,4'-Ethylenedianiline**.

^1H NMR (Proton NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
6.85	d	2H	Ar-H (ortho to -NH ₂)
6.49	d	2H	Ar-H (meta to -NH ₂)
4.79	s	2H	-NH ₂
2.61	s	4H	-CH ₂ -CH ₂ -

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ , ppm)	Assignment
146.3	Ar-C (-NH ₂)
129.0	Ar-C (meta to -NH ₂)
128.7	Ar-C (ortho to -NH ₂)
113.9	Ar-C (ipso to -CH ₂ -)
37.1	-CH ₂ -CH ₂ -

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4,4'-Ethylenedianiline** is characterized by absorptions corresponding to its aromatic, amine, and alkane moieties. The spectrum is typically acquired using the KBr wafer technique.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400-3300	Strong, Sharp (doublet)	N-H stretch (primary amine)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1620-1580	Strong	C=C stretch (aromatic ring)
~1600	Medium	N-H bend (primary amine)
~1520	Strong	C=C stretch (aromatic ring)
~820	Strong	C-H out-of-plane bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

m/z	Relative Intensity	Assignment
212	M ⁺ (Molecular Ion)	[C ₁₄ H ₁₆ N ₂] ⁺
106	Base Peak	[C ₇ H ₈ N] ⁺
107	[C ₇ H ₉ N] ⁺	

The molecular ion peak at m/z 212 confirms the molecular weight of **4,4'-Ethylenedianiline**.^[2]

The base peak at m/z 106 corresponds to the stable benzylic cation formed upon cleavage of the ethyl bridge.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may be optimized for specific samples and equipment.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **4,4'-Ethylenedianiline** in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.
 - Typically, a 30° pulse angle is used.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.

- Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **4,4'-Ethylenedianiline** with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet-forming die.
- Pellet Formation:
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the volatile **4,4'-Ethylenedianiline** sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating.

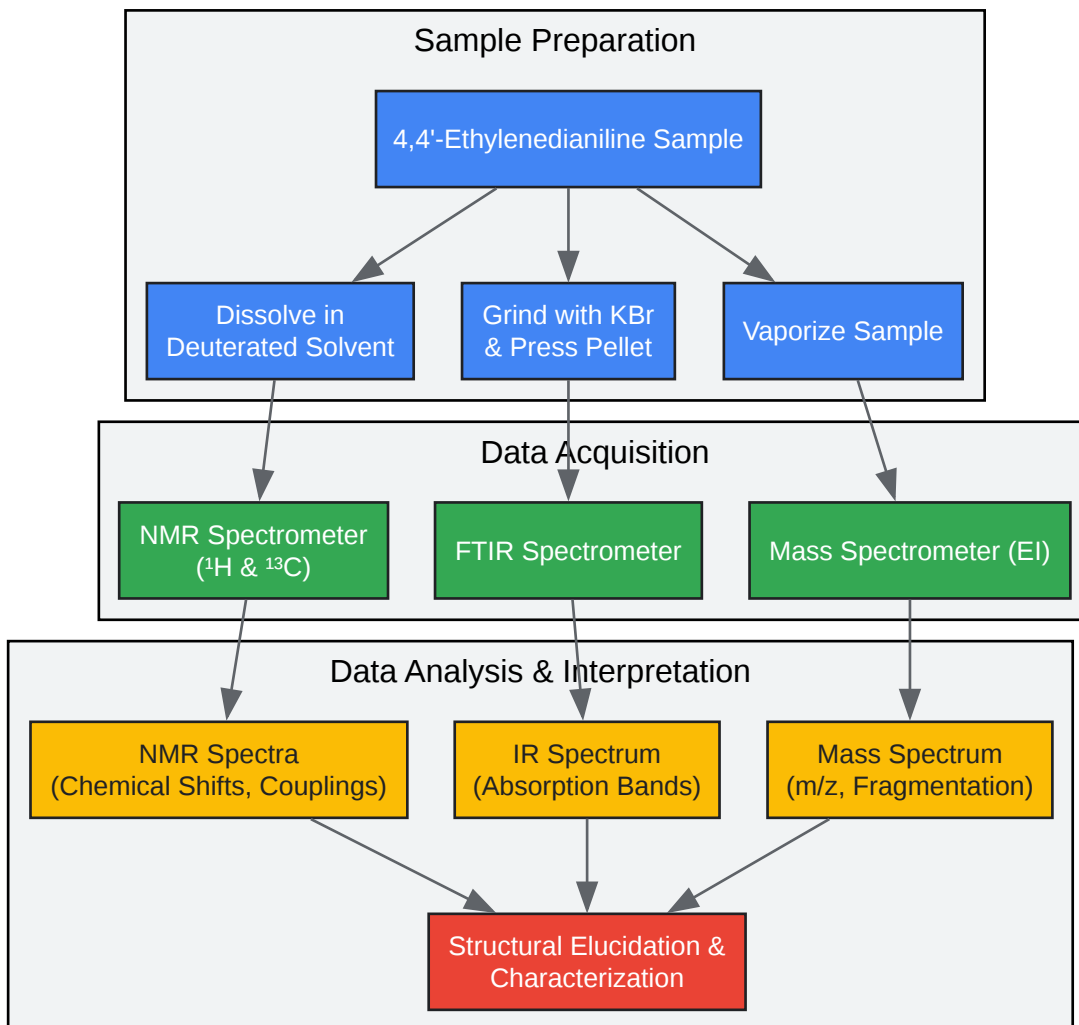
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M^+) and fragment ions.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
- **Data Interpretation:**
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4,4'-Ethylenedianiline**.

Workflow for Spectroscopic Analysis of 4,4'-Ethylenedianiline



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Caption: General workflow for spectroscopic analysis.

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References

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